Genistein 7-O-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579964 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38482-81-4 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Formation and Disposition of Genistein 7 O Glucuronide
The transformation of the lipophilic genistein (B1671435) into its more water-soluble glucuronide conjugate is a critical step in its metabolism, primarily occurring in the intestine and liver. This biotransformation facilitates its systemic circulation and subsequent excretion.
Glucuronidation is the main metabolic pathway for genistein in rats, with its glucuronides accounting for 90% of the total genistein concentration in plasma. mdpi.com Following absorption, genistein is rapidly conjugated. mdpi.com The resulting glucuronides are the predominant forms found in circulation, while the original aglycone and sulfate (B86663) conjugates are present in much smaller amounts. mdpi.comnih.gov Specifically, Genistein 7-O-glucuronide has been identified as the major circulating metabolite, constituting 40–82% of the total plasma genistein levels. mdpi.com
The formation of this compound is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comgenecards.orguniprot.org Research has identified several UGT isoforms involved in this process, including UGT1A1, UGT1A9, and UGT1A10. mdpi.comgenecards.orgnih.gov Studies using human liver microsomes have demonstrated that UGT1A1 and UGT1A9 are major contributors to genistein's metabolism in the liver. nih.gov Furthermore, UGT1A10, which is expressed in the human colon, shows specificity for genistein, highlighting the significant role of intestinal glucuronidation during the initial absorption phase. mdpi.com In fact, studies in rats have shown that after genistein is introduced into the duodenum, the portal blood contains mostly this compound, suggesting that a substantial portion of this conjugation happens in the intestinal wall before reaching the liver. nih.govwur.nl
Once formed, this compound is distributed throughout the body and is a primary metabolite found in plasma, bile, and urine. nih.govacs.orgjst.go.jp The disposition of this metabolite involves both biliary and urinary excretion pathways. Research in rats has shown significant excretion of glucuronidated genistein into the bile. nih.govnih.govacs.org This biliary excretion is a key step for its entry into the enterohepatic recirculation cycle. nih.gov Simultaneously, this compound and other conjugates are eliminated from the body via urine. nih.govacs.orgjst.go.jp
The table below summarizes findings from a study in rats, detailing the cumulative excretion of genistein and its glucuronidated form in bile and urine at various oral doses.
| Dose (mg/kg) | Genistein (µg) | Glucuronidated Genistein (µg) |
|---|
Data derived from a study on dose-dependent excretion in rats. nih.govacs.org
Enterohepatic Recirculation Dynamics of Genistein 7 O Glucuronide
Enterohepatic recirculation is a significant process that affects the pharmacokinetics of genistein (B1671435) and its metabolites, including Genistein 7-O-glucuronide. nih.govacs.org This mechanism involves the excretion of the metabolite into the bile, its subsequent passage into the intestine, and reabsorption back into circulation, which can prolong the residence time of the compound in the body. mdpi.comnih.govacs.org
The process begins with the transport of this compound, formed in the liver and intestine, into the bile. mdpi.comnih.gov Studies have shown that after administration, this compound is efficiently excreted into the bile. nih.gov In rats, as much as 70-75% of an administered dose of genistein was recovered in the bile as its 7-O-glucuronide conjugate over a 4-hour period. nih.gov
Once in the intestinal lumen, this compound can be acted upon by β-glucuronidase enzymes produced by the gut microbiota. mdpi.com These enzymes hydrolyze the glucuronide conjugate, releasing the parent aglycone, genistein. mdpi.comnih.govacs.org This regenerated genistein is then available for reabsorption from the intestine back into the portal circulation. mdpi.comnih.gov This reabsorption and subsequent return to the liver for potential re-conjugation and re-secretion into the bile constitutes the enterohepatic recycling loop. mdpi.comumich.edu
Research has also investigated the reabsorption of the glucuronide itself. When this compound was directly infused into the duodenum of rats, it reappeared in the bile, although at a slower rate compared to when genistein was infused. nih.gov This suggests that the hydrolysis of the glucuronide in the intestine is a key, and potentially rate-limiting, step in its enterohepatic recirculation. nih.gov
The table below presents data from a study quantifying the extent of enterohepatic circulation of genistein in a paired-rat model.
| Parameter | Donor Rat | Recipient Rat |
|---|---|---|
| AUC (min µg/mL) | 460.5 ± 92.9 | 2.91 ± 1.26 |
| Enterohepatic Circulation (%) | 0.63% |
AUC (Area Under the Curve) represents the total drug exposure over time. The enterohepatic circulation is calculated as the ratio of the recipient's AUC to the donor's AUC. acs.org
Bioavailability and Pharmacokinetics of Genistein 7 O Glucuronide
Systemic Absorption Characteristics of Genistein (B1671435) 7-O-glucuronide
Genistein 7-O-glucuronide can be absorbed from the gastrointestinal tract. Studies in rats have shown that when this compound is re-infused into the duodenum or the mid-small intestine, it reappears in the bile, indicating its absorption. acs.org The absorption from the distal small intestine appears to be particularly effective. mdpi.com This absorption is a critical step in its enterohepatic circulation, a process where compounds are transported from the liver to the bile, stored in the gallbladder, and then released into the small intestine, where they can be reabsorbed. acs.orgmdpi.com
The absorption of this compound is part of a complex metabolic journey. Its parent compound, genistein, is primarily absorbed in the small intestine. wur.nl During this process, it is extensively metabolized, with the intestinal wall being a primary site for glucuronidation, leading to the formation of this compound. wur.nl This is supported by findings that the portal vein blood predominantly contains this glucuronide after genistein administration. wur.nl
Distribution Profile of this compound in Tissues and Organs
Once in the systemic circulation, this compound is distributed to various tissues and organs. In humans, after consumption of soy products, this compound has been identified as a major metabolite in both serum and breast tissue. mdpi.commdpi.comugent.be Studies have shown that isoflavones, including genistein and its metabolites, distribute into both the glandular and adipose tissue of the breast. mdpi.commdpi.com Specifically, about 60% is found in glandular tissue and 40% in adipose tissue. mdpi.commdpi.com Furthermore, this compound has been located in the kidney and liver. nih.gov At a cellular level, it has been found in the cytoplasm and in the extracellular space. nih.gov
Plasma Concentration-Time Profiles and Clearance Rates of this compound
Following oral intake of genistein, its metabolites, including this compound, appear in the plasma. This compound is one of the major circulating metabolites, contributing significantly to the total plasma concentration of genistein and its derivatives. mdpi.com
A study in healthy volunteers who consumed a soy beverage showed that the apparent terminal half-life for genistein glucuronides in urine was approximately 6.0 hours. aacrjournals.org Another study involving a single dose of genistein revealed a specific order of appearance of its phase II metabolites in plasma, with genistein-7-glucuronide being the fifth to appear. d-nb.info
Table 1: Kinetic Parameters of Genistein 7-O-glucuronidation in Rat Liver Microsomes
| Age (months) | Vmax (nmol/min/mg) | Km (μM) | Intrinsic Clearance (Vmax/Km) (mL/min/mg) |
| 4 | 3.0 - 4.4 | 21 - 30 | ~0.13 |
| 18 | 3.0 - 4.4 | 21 - 30 | ~0.14 |
| 28 | 3.0 - 4.4 | 21 - 30 | ~0.15 |
Data adapted from a study on male F344 rats. nih.gov
Excretion Pathways and Metabolite Elimination of this compound
The primary routes of elimination for genistein and its metabolites are through urine and bile. researchgate.netjst.go.jp Glucuronide conjugates, including this compound, constitute the majority of the isoflavone (B191592) content in urine, accounting for 70-90%. researchgate.net The peak urinary elimination of isoflavones occurs around 7-8 hours after consumption. researchgate.net
In rats, after oral administration of genistein, this compound is a significant metabolite found in both urine and bile. jst.go.jp One study found that approximately 16.0% of the administered genistein dose was excreted in the bile as a major metabolite, genistein 4'-O-sulfate 7-O-β-D-glucuronide, over 36 hours. jst.go.jp Another study in rats showed that in ovariectomized rats, there was significantly lower cumulative biliary excretion of genistein glucuronide compared to other groups. nih.gov
Comparative Pharmacokinetics of this compound Versus Aglycone
The pharmacokinetic profile of this compound differs significantly from its parent aglycone, genistein. After oral administration, genistein is rapidly absorbed and extensively metabolized, resulting in low plasma concentrations of the free aglycone and much higher concentrations of its conjugated metabolites, primarily glucuronides and sulfates. nih.govnih.gov
The plasma concentration of genistein aglycone is often in the nanomolar range, whereas the total concentration of genistein (aglycone + conjugates) can reach micromolar levels. nih.govnih.gov This indicates that while genistein is well-absorbed, its systemic bioavailability as the free aglycone is low due to extensive first-pass metabolism in the intestine and liver. nih.govresearchgate.net
Studies in mice have shown that the absolute bioavailability of genistein aglycone is around 23.4%, while more than 80% of the administered genistein is converted to glucuronides and sulfates. nih.gov The elimination half-life of total genistein is generally longer after oral administration compared to intravenous administration, which is partly due to enterohepatic recycling of its glucuronide metabolites. nih.gov Some human studies have suggested that the bioavailability of genistein might be greater when ingested as its glycoside form (genistin) compared to the aglycone, though other studies have found identical bioavailability. d-nb.info
Biological Activities and Molecular Mechanisms of Genistein 7 O Glucuronide
Modulation of Cellular Signaling Pathways by Genistein (B1671435) 7-O-glucuronide
Genistein 7-O-glucuronide's ability to influence cellular signaling is fundamental to its biological effects. This modulation occurs through both estrogen receptor-dependent and independent mechanisms, although its activity is often attenuated compared to its aglycone form, genistein.
This compound (referred to as GG) demonstrates weak estrogenic activity by interacting with estrogen receptors (ERs). nih.gov Studies show that it can compete with 17β-estradiol for binding to uterine cytosol estrogen receptors, but its affinity is considerably lower than that of its parent compound, genistein. nih.gov The concentration of this compound required to displace 50% of the bound 17β-estradiol (CB50) is approximately 47 times higher than that of genistein. nih.gov
This reduced binding affinity translates to weaker biological effects. Research indicates that the estrogenic potency of genistein is significantly higher than its glucuronide metabolite. nih.gov The modest estrogenic activity observed with this compound is largely attributed to its deconjugation—the removal of the glucuronide group—back to the more potent genistein aglycone within the cells. nih.govnih.gov In studies using breast cancer cell lines, this compound displayed weak stimulatory activity, and these proliferative effects were associated with its hydrolysis back to genistein. nih.gov This suggests that while this compound itself is not strongly estrogenic, it may serve as a circulating reservoir that can be converted to the more active form in specific tissues. nih.gov
Table 1: Comparative Estrogen Receptor Binding Affinity
Concentration required for 50% displacement of 17β-(3H)estradiol from mouse uterine estrogen receptors.
| Compound | Concentration (CB50) |
|---|---|
| 17β-estradiol | 1.34 nmol/L |
| Genistein | 0.154 micromol/L |
| This compound (GG) | 7.27 micromol/L |
Data sourced from Zhang et al., 1999. nih.gov
While the direct impact of this compound on non-estrogen receptor pathways is less defined than that of genistein, its activities are often linked to those of its parent compound. Genistein is known to modulate several key signaling cascades, including the MAPK and NF-κB pathways, which are central to inflammation and cellular stress responses. nih.govresearchgate.netnih.gov For instance, the antioxidant effects of genistein in MCF-7 cells have been linked to its interaction with estrogen receptors, leading to the activation of the ERK/MAPK pathway. researchgate.net Given that this compound has a much weaker interaction with estrogen receptors, its direct effect on these downstream pathways is likely proportionally reduced or dependent on its conversion back to genistein.
Anti-inflammatory Properties of this compound
The anti-inflammatory effects of soy isoflavones are a significant area of research. While genistein is known to inhibit various inflammatory pathways and the production of pro-inflammatory cytokines, nih.govresearchgate.net its metabolite, this compound, also retains notable immunomodulatory functions.
The parent compound, genistein, has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins by inhibiting signaling pathways like NF-κB. nih.govnih.gov The direct effects of this compound on these specific mediators are not as extensively documented. However, its ability to modulate the activity of key immune cells suggests an indirect influence on the inflammatory environment.
A significant finding is the ability of this compound to modulate the activity of immune cells. At nutritionally relevant concentrations (0.1–10 micromol/L), it has been shown to significantly enhance the cancer cell-killing capacity of human peripheral blood Natural Killer (NK) cells. nih.govnih.gov This stimulatory effect is noteworthy because its parent compound, genistein, shows a biphasic effect, becoming inhibitory at concentrations above 0.5 micromol/L. nih.gov In contrast, this compound only demonstrated an inhibitory effect on NK cells at a much higher concentration of 50 micromol/L. nih.gov Furthermore, isoflavone (B191592) glucuronides can enhance the activation of NK cells by Interleukin-2 (IL-2) in an additive manner. nih.gov
Table 2: Effect of Genistein and this compound on Natural Killer (NK) Cell Cytotoxicity
| Compound | Concentration Range | Effect on NK Cell Activity |
|---|---|---|
| Genistein | <0.5 micromol/L | Enhancement |
| Genistein | >0.5 micromol/L | Inhibition |
| This compound | 0.1-10 micromol/L | Enhancement |
| This compound | 50 micromol/L | Inhibition |
Data sourced from Zhang et al., 1999. nih.gov
Antioxidant Activities of this compound
This compound retains a significant portion of the antioxidant activity of its parent compound. nih.govresearchgate.net This activity is crucial as oxidative stress is implicated in numerous chronic diseases. The ability of this metabolite to counteract oxidative damage has been quantified using various assays.
In vitro studies have measured its capacity to scavenge radicals and reduce oxidized substances. The Trolox (B1683679) Equivalent Antioxidant Capacity (TEAC) assay showed that this compound possessed 45% of the radical-scavenging activity of genistein. nih.gov Similarly, the Ferric Reducing Antioxidant Power (FRAP) assay revealed it had 51% of the reducing ability of genistein. nih.gov
Table 3: Comparative Antioxidant Capacity of this compound (G7G)
| Antioxidant Assay | G7G Activity (% of Genistein) |
|---|---|
| TEAC (Trolox Equivalent Antioxidant Capacity) | 45% |
| FRAP (Ferric Reducing Antioxidant Power) | 51% |
Data sourced from Lehtinen-Sawanto et al., 2008. nih.gov
Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to possess direct antioxidant properties by scavenging reactive oxygen species (ROS), although its capacity is somewhat diminished compared to its aglycone form, genistein. nih.govresearchgate.net The process of glucuronidation at the 7-hydroxyl position affects the molecule's ability to donate a hydrogen atom, which is a key mechanism for neutralizing free radicals.
Studies have directly assessed the antioxidant activity of this compound using various assays. In the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability to scavenge organic radicals, the value for this compound was found to be 45% of that of genistein. nih.gov Similarly, in the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reducing ability of a substance, its value was 51% of genistein's. nih.gov Despite this reduction in activity, this compound retains a significant capacity to counteract oxidative stress. For instance, it has been demonstrated to inhibit the copper-mediated lipid oxidation of low-density lipoprotein (LDL). nih.govresearchgate.net
Antioxidant Capacity of this compound vs. Genistein
| Assay | This compound Activity (% of Genistein) | Reference |
|---|---|---|
| Trolox Equivalent Antioxidant Capacity (TEAC) | 45% | nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | 51% | nih.gov |
Regulation of Endogenous Antioxidant Enzyme Systems
While direct studies on this compound are limited, research on its parent compound, genistein, provides significant insights into the potential mechanisms by which its metabolites may regulate endogenous antioxidant systems. Genistein is known to modulate the activity of key antioxidant enzymes and signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. amegroups.orgmdpi.comnih.gov The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, controlling the expression of numerous antioxidant and detoxification enzymes. nih.gov
Genistein has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of phase II antioxidant enzymes. mdpi.comnih.gov This activation helps to mitigate oxidative stress and protect cells from damage. amegroups.org Studies have demonstrated that genistein can increase the expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.com For instance, in intestinal porcine epithelial cells (IPEC-J2), genistein has been shown to exert a protective effect against hydrogen peroxide-induced oxidative stress by activating the Nrf2 signaling pathway. mdpi.com Given that this compound is a major circulating metabolite, it is plausible that it contributes to the in vivo activation of these protective pathways.
Antiproliferative and Chemopreventive Effects of this compound
The antiproliferative and chemopreventive properties of soy isoflavones are well-documented, with much of the research centered on genistein. These effects are exerted through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of processes crucial for tumor growth and spread.
Cell Cycle Arrest Induction by this compound
Studies on genistein have consistently demonstrated its ability to induce cell cycle arrest in various cancer cell lines, predominantly at the G2/M phase. nih.govresearchgate.netmdpi.com This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that ensures the integrity of the genetic material before cell division.
The induction of G2/M arrest by genistein is associated with the modulation of key cell cycle regulatory proteins. e-century.us Research has shown that genistein can downregulate the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which are essential for the G2 to M phase transition. e-century.us Furthermore, genistein can upregulate the expression of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1. nih.gov In human colon cancer cells, genistein-induced G2/M arrest was linked to the activation of the ATM/p53 pathway, leading to increased p21 expression. nih.gov While these studies were conducted with genistein, the high circulating levels of its glucuronide metabolites suggest their potential involvement in these in vivo effects.
Apoptosis Induction Mechanisms in Cancer Cells
Genistein is a known inducer of apoptosis, or programmed cell death, in a variety of cancer cells. nih.govnih.govfrontiersin.org This is a crucial mechanism for its anticancer effects, as it eliminates malignant cells. The pro-apoptotic effects of genistein are mediated through the modulation of key signaling pathways that control cell survival and death.
One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Genistein has been shown to alter the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis. For example, in MCF-7 breast cancer cells, genistein treatment led to an increased Bak and a reduced Bcl-xL expression. cambridge.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases. nih.gov
Caspases are a family of proteases that execute the apoptotic program. Genistein treatment has been shown to activate initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. frontiersin.org The activation of caspase-3 leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net
Molecular Targets of Genistein in Apoptosis Induction
| Molecular Target | Effect of Genistein | Cancer Cell Line | Reference |
|---|---|---|---|
| Bcl-2/Bax Ratio | Downregulated | MCF-7 (Breast) | nih.gov |
| Bak | Increased | MCF-7 (Breast) | cambridge.org |
| Bcl-xL | Reduced | MCF-7 (Breast) | cambridge.org |
| Caspase-3 | Activated | HeLa (Cervical) | frontiersin.org |
| Caspase-9 | Activated | HeLa (Cervical) | frontiersin.org |
Inhibition of Angiogenesis and Metastasis
This compound has been directly implicated in the inhibition of processes related to angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis. Specifically, Genistein 7-β-D-glucuronide has been shown to inhibit tubulogenesis and endothelial migration. medchemexpress.com
The parent compound, genistein, is also a well-known inhibitor of angiogenesis and metastasis. nih.gov It exerts these effects by targeting key molecules and signaling pathways involved in these processes. One of the primary targets is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov Genistein has been found to reduce the expression of VEGF in cancer cells. nih.govresearchgate.net
Furthermore, genistein can inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.gov Studies have shown that genistein can downregulate the expression of MMP-2. nih.gov By inhibiting VEGF and MMPs, genistein can effectively disrupt the angiogenic and metastatic cascades. nih.gov
Other Investigated Biological Activities of this compound
Cardiovascular Health Implications
Genistein and its metabolites have been studied for their potential benefits to cardiovascular health, stemming from observations of lower cardiovascular disease rates in populations with high soy intake. caringsunshine.com The effects are attributed to antioxidant, anti-inflammatory, and estrogen-like activities. caringsunshine.com
A key area of impact is endothelial function. Studies have shown that this compound can inhibit tubulogenesis and endothelial cell migration. medchemexpress.com Research in postmenopausal women found that daily supplementation with genistein improved brachial artery flow-mediated dilation, a measure of endothelial health. nih.gov This improvement was comparable to that seen with estrogen/progestin therapy. nih.gov The mechanisms behind this include an increase in the plasma levels of nitrites/nitrates, which are markers for nitric oxide (a key vasodilator), and a decrease in endothelin-1 levels, a potent vasoconstrictor. nih.gov
Genistein also exerts anti-inflammatory effects on the vasculature. It can suppress the production of adhesion molecules (like VCAM-1 and ICAM-1) and chemokines that are crucial for the adhesion of monocytes to endothelial cells—an early step in atherosclerosis. nih.gov Furthermore, genistein has been shown to counteract apoptosis and oxidative stress induced by methylglyoxal, a reactive compound implicated in diabetic vascular complications, by inhibiting ROS production and related signaling pathways. mdpi.com A meta-analysis of clinical trials concluded that genistein supplementation leads to significant reductions in total cholesterol, LDL-C, blood pressure, and other cardiovascular risk factors. nih.gov
Bone Health Regulation
Genistein exhibits estrogen-like activity that is protective against bone loss, making it a compound of interest for conditions like osteoporosis. frontiersin.org Its effects on bone health are mediated through the regulation of bone remodeling—the balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov
Genistein has been shown to promote the activity and proliferation of osteoblasts. nih.gov It can induce the differentiation of bone marrow stem cells into osteoblasts through signaling pathways like p38MAPK-RUNX2. mdpi.com Concurrently, it inhibits the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue. mdpi.comnih.gov This inhibition is linked to the blockage of the NF-κB signaling pathway and the inactivation of tyrosine kinases. mdpi.com
Clinical studies support these cellular effects. A two-year trial in postmenopausal women found that daily supplementation with genistein significantly improved bone mineral density (BMD) at the femoral neck and lumbar spine compared to a placebo. nutraingredients.com The treatment also decreased markers of bone resorption while increasing markers of new bone formation. nutraingredients.com Another clinical trial found that genistein was a viable therapeutic option for patients with glucocorticoid-induced osteoporosis, showing comparable efficacy to alendronate in improving BMD. nih.gov
Neuroprotective Effects
Genistein is capable of crossing the blood-brain barrier and has been investigated for its neuroprotective potential in the context of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.gov Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.com
In models of Alzheimer's disease, genistein has been shown to protect against the neurotoxicity induced by β-amyloid (Aβ) peptides, which are a hallmark of the disease. nih.gov It can reduce the neuronal damage and apoptosis caused by Aβ, in part by inhibiting oxidative stress and the influx of intracellular calcium. nih.govmagtechjournal.com Studies in rat models have demonstrated that genistein treatment can ameliorate Aβ-induced impairments in spatial memory and reduce the formation of Aβ aggregates in the hippocampus.
Therapeutic and Pharmacological Implications of Genistein 7 O Glucuronide
Genistein (B1671435) 7-O-glucuronide in Cancer Research and Therapy Potential
The potential anticancer effects of genistein have been extensively studied, and by extension, the role of its primary metabolite, Genistein 7-O-glucuronide, is of significant interest. Research into the parent compound, genistein, has demonstrated various mechanisms of action, including the modulation of signaling pathways that control cell proliferation and apoptosis. researchgate.net
In vitro studies have extensively documented the effects of the parent compound, genistein, on breast cancer cell lines. Genistein has been shown to inhibit the growth of both estrogen receptor (ER)-positive (like MCF-7) and ER-negative (like MDA-MB-231) breast cancer cells. mdpi.com The mechanisms implicated include the induction of apoptosis (programmed cell death), cell cycle arrest, and the downregulation of genes involved in cancer cell invasion and metastasis, such as matrix metalloproteinases (MMPs). mdpi.comnih.gov
Direct research on this compound indicates that the process of glucuronidation alters the biological response in breast cancer cells. One study demonstrated that the glucuronidation of genistein modifies its effects in the MCF-7 human breast cancer cell line, highlighting that the metabolic conversion is a critical factor in its ultimate biological activity. nih.gov While high concentrations of genistein tend to inhibit cancer cell proliferation, some studies suggest that lower, more physiologically relevant concentrations might have a proliferative effect on ER-positive cells. bohrium.commdpi.com The conversion to this compound and its potential deconjugation back to genistein at the tissue level is a key consideration in understanding these dose-dependent effects.
Table 1: Summary of Genistein Effects in Breast Cancer Cell Line Research
| Cell Line | Estrogen Receptor Status | Observed Effects of Genistein |
|---|---|---|
| MCF-7 | Positive | Inhibition of cell growth, induction of apoptosis, cell cycle arrest, altered gene expression. mdpi.commdpi.com |
| T47D | Positive | Decreased expression of MMPs 2, 3, and 15, preventing angiogenesis and metastasis. nih.gov |
| MDA-MB-231 | Negative | Downregulation of MMP gene transcription, reducing cancer cell invasion. mdpi.com |
| MDA-468 | Negative | Inhibition of cell growth. mdpi.com |
Research into prostate cancer has identified genistein as a compound with significant potential. Studies using various human prostate cancer cell lines (PC-3, DU-145, and LNCaP) have shown that genistein can inhibit cell proliferation, induce G2/M phase cell cycle arrest, and promote apoptosis. nih.govplos.org One of the key mechanisms identified is the ability of genistein to down-regulate the androgen receptor, which is critical for the growth of many prostate cancers. nih.govmdpi.com
While these studies have primarily utilized the parent genistein compound, the relevance of this compound is underscored by its status as the major circulating metabolite. The efficacy of dietary soy intake, which leads to high plasma levels of this compound, in preclinical models suggests that this metabolite is a key player. nih.govdtic.mil It may function as a delivery form of genistein to prostate tissue, where it can be locally converted to its active aglycone form to exert its anti-proliferative and pro-apoptotic effects. nih.gov
Table 2: Research Findings on Genistein in Prostate Cancer Models
| Cell Line / Model | Key Research Findings with Genistein |
|---|---|
| PC-3 & DU145 (Androgen-Independent) | Inhibition of cell proliferation, induction of G2/M cell cycle arrest. plos.org |
| LNCaP (Androgen-Sensitive) | Inhibition of cell growth, induction of PARP cleavage (a marker of apoptosis). nih.gov |
| Orthotopic Rodent Model | Dose-responsive inhibition of metastasis formation. nih.gov |
| Human Prostate Tissue | Significant decrease in the expression of MMP-2, an enzyme linked to cell invasion. nih.gov |
The therapeutic potential of genistein has also been investigated in the context of colorectal cancer. In vitro data have shown that genistein can reduce the proliferation of colorectal cancer cells, trigger apoptosis, and suppress the expression of key proteins like the epidermal growth factor receptor (EGFR). nih.govnih.gov Studies on cell lines such as SW480 and SW620 confirm that genistein inhibits cell viability in a dose-dependent manner. mdpi.com
Although direct studies on this compound in colorectal cancer are limited, its role as the primary metabolite is critical. The biological effects observed after genistein administration in preclinical models are likely influenced by the systemic circulation of this compound and its subsequent bioavailability to tumor tissues. researchgate.net Beyond colorectal cancer, genistein has been evaluated in a wide array of other malignancies, including cervical, liver, and lung cancer, where it has shown potential to induce apoptosis and inhibit cell growth. nih.govnih.gov
This compound in Inflammatory Disease Management
Chronic inflammation is a key underlying factor in many diseases. The parent compound, genistein, is recognized for its potent anti-inflammatory properties, which are attributed to its ability to modulate various signaling pathways and reduce the production of pro-inflammatory mediators. nih.govnih.gov
Preclinical research has demonstrated that genistein exerts significant anti-inflammatory effects. It has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a central regulator of inflammation. mdpi.com This leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com Furthermore, genistein can inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators. nih.gov
The contribution of this compound to these effects is an important area of consideration. A study that chemically synthesized this compound found that it retained a significant portion of the antioxidant activity of its parent compound. researchgate.net Specifically, its ability to scavenge free radicals and inhibit copper-mediated lipid oxidation suggests it could contribute directly to reducing the oxidative stress that often drives chronic inflammation. researchgate.net
The immunomodulatory and anti-inflammatory properties of genistein have led to its investigation in models of autoimmune disease. In a mouse model of experimental autoimmune ovarian disease, genistein administration was shown to suppress the condition, evidenced by normalized hormone levels and improved ovarian morphology. mdpi.com
In other models, such as collagen-induced arthritis in rats, genistein has been found to suppress inflammation by modulating the functions of immune cells like granulocytes, monocytes, and lymphocytes. mdpi.comfrontiersin.org It has also been shown to decrease a Th1-predominant immune response, which is characteristic of certain autoimmune conditions. mdpi.com Given that this compound is the major form present in circulation after administration, its ability to reach target tissues and potentially be converted back to active genistein is likely a key factor in these observed immunomodulatory effects.
Role of this compound in Metabolic Syndrome and Related Disorders
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The potential role of dietary compounds and their metabolites in mitigating metabolic syndrome is an area of active investigation.
Lipid Metabolism Regulation
Direct evidence for the role of this compound in lipid metabolism is more forthcoming. A significant study involved the chemical synthesis of this compound to directly assess its antioxidant and lipid-lowering capabilities. The findings from this research demonstrated that this compound retains the ability to inhibit copper-mediated lipid oxidation of low-density lipoprotein (LDL). nih.gov This is a crucial finding as the oxidation of LDL is a key event in the development of atherosclerosis, a major contributor to cardiovascular disease, which is a component of metabolic syndrome.
The study also quantified the antioxidant capacity of this compound. Its ability to scavenge organic radicals, as measured by the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, was found to be 45% of that of its parent compound, genistein. Furthermore, its reducing ability, determined by the ferric reducing antioxidant power (FRAP) assay, was 51% of that of genistein. nih.gov While its activity was diminished compared to the aglycone, this compound still demonstrated a significant capacity to decrease the rate of lipid oxidation to 53% of the control. nih.govresearchgate.net These findings suggest that this compound may directly contribute to the cardioprotective effects associated with soy consumption by mitigating oxidative stress and inhibiting the modification of LDL particles.
Antioxidant Activity of this compound Compared to Genistein
| Parameter | This compound (Relative Activity to Genistein) | Reference |
|---|---|---|
| Trolox Equivalent Antioxidant Capacity (TEAC) | 45% | nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | 51% | nih.gov |
Potential Applications of this compound in Neurodegenerative Disorders
The potential neuroprotective effects of genistein have been a subject of considerable research, with studies suggesting various mechanisms by which it may combat neuroinflammation and oxidative stress. amegroups.orgnih.govnih.gov However, the ability of its major metabolite, this compound, to exert similar effects is largely unknown and is contingent on its ability to cross the blood-brain barrier (BBB).
There is currently a lack of direct evidence to confirm that this compound can penetrate the BBB. The addition of a glucuronide moiety significantly increases the polarity and molecular weight of the parent compound, which generally hinders passive diffusion across the BBB. While some studies have explored the neuroprotective effects of genistein in models of neurodegenerative diseases, these investigations have not specifically assessed the permeability of the BBB to this compound or its direct actions within the central nervous system. amegroups.orgnih.govnih.gov Therefore, while the neuroprotective potential of genistein is promising, it is premature to attribute these effects to its glucuronidated metabolite without further investigation into its brain bioavailability and bioactivity.
Considerations for this compound as a Bioactive Metabolite in Functional Foods and Supplements
The designation of this compound as a bioactive metabolite is a topic of ongoing discussion and research. For a metabolite to be considered bioactive, it must be present in the body at concentrations sufficient to exert a physiological effect. Following the consumption of soy-based functional foods and supplements, genistein is extensively converted to this compound, which becomes the predominant form circulating in the bloodstream. nih.gov
The bioavailability of genistein from food sources is a complex process influenced by the food matrix and individual differences in gut microbiota. wur.nlmdpi.com The conversion to this compound in the intestine and liver is a key step in this process. wur.nl While this glucuronidation was once thought to be a detoxification pathway that inactivates the compound, there is growing recognition that metabolites can possess their own biological activities. wur.nl
Bioavailability and Metabolism of Genistein
| Process | Description | Key Molecule | Reference |
|---|---|---|---|
| Absorption | Genistein is absorbed from the small intestine. | Genistein | wur.nl |
| Metabolism | Genistein is primarily metabolized in the intestine and liver. | Genistein | wur.nl |
| Major Metabolite Formation | Conjugation with glucuronic acid. | This compound | wur.nl |
| Circulating Form | The predominant form found in the bloodstream after consumption. | This compound | nih.gov |
Methodologies for Studying Genistein 7 O Glucuronide
Analytical Techniques for Quantification of Genistein (B1671435) 7-O-glucuronide
Accurate quantification of Genistein 7-O-glucuronide is crucial for understanding the pharmacokinetics and bioavailability of its parent compound, genistein. Various analytical techniques have been developed to measure this specific metabolite in complex biological samples such as blood and urine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of genistein and its metabolites. nih.gov Ultra-Performance Liquid Chromatography (UPLC-MS/MS) methods have been developed to quantify this compound alongside other metabolites like genistein-4′-O-glucuronide, genistein-4′-O-sulfate, and genistein-7-O-sulfate in mouse blood samples. nih.govrsc.org These methods are noted for their robustness, sensitivity, and rapid analysis time, often under 5 minutes. nih.gov
These techniques typically operate in the electrospray ionization (ESI) negative ion mode and use multiple reaction monitoring (MRM) for detection, which enhances specificity. rsc.org The high sensitivity of these methods allows for the use of very small sample volumes, such as 20 µL of blood, which is advantageous in pharmacokinetic studies involving small animals. nih.govrsc.org The validation of these methods demonstrates wide linear ranges and low limits of quantification (LLOQ), ensuring reliable measurement of the metabolite at physiological concentrations. nih.gov For instance, one UPLC-MS/MS method reported a linear range of 12.5–3,200 nM and an LLOQ of 6.25 nM for this compound in mouse blood. nih.gov
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification
| Analyte | Linear Range (nM) | Lower Limit of Quantification (LLOQ) (nM) |
|---|---|---|
| Genistein | 19.5–10,000 | 4.88 |
| This compound | 12.5–3,200 | 6.25 |
| Genistein 4′-O-glucuronide | 20–1,280 | 5 |
| Genistein 4′-O-sulfate | 1.95–2,000 | 0.98 |
| Genistein 7-O-sulfate | 1.56–3,200 | 0.78 |
Data sourced from a study on FVB mice blood samples. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones and their metabolites. mdpi.comresearchgate.net When coupled with detectors such as UV or Diode-Array Detectors (DAD), HPLC can effectively separate and quantify this compound in biological fluids. nih.gov
A key aspect of HPLC methods is the chromatographic separation, typically achieved using a reversed-phase C18 column. nih.govjfda-online.com The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium acetate) and an organic solvent such as acetonitrile. nih.gov A study by Hosoda et al. developed an HPLC-UV-DAD method to simultaneously determine 16 daidzein (B1669772) and genistein metabolites, including this compound, in human plasma. This method utilized a Hydrosphere C18 column and a gradient elution of 10 mM ammonium acetate and acetonitrile, with UV detection at 250 nm. nih.gov The method was validated with a linear range of 5-5000 ng/ml and a lower limit of quantification between 21.1-23.4 ng/ml for the various metabolites. nih.gov In reversed-phase HPLC systems, this compound has been observed to elute faster than its isomer, genistein-4′-O-glucuronide. nih.gov
Capillary Electrophoresis (CE) Methods
Capillary electrophoresis (CE) represents a range of electromigration techniques that offer highly efficient separation of molecules based on their charge-to-size ratio. nih.govnih.gov This makes CE particularly suitable for analyzing polar and charged metabolites like glucuronides. youtube.com Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of bioactive compounds, including isoflavones. nih.govnih.gov
While specific applications detailing the analysis of this compound are not as prevalent as for LC-MS, the principles of CE make it a viable and powerful tool. CE offers advantages such as rapid analysis times, low consumption of samples and reagents, and versatility. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its utility, providing high sensitivity and selectivity for identifying and quantifying metabolites in complex and volume-limited biological samples. nih.govuniversiteitleiden.nl For instance, a CE-MS method for determining isoflavones in coffee samples demonstrated limits of detection in the range of 0.0642 to 0.134 µg/mL for genistein and related compounds. mdpi.com
Immunochemical Assays for this compound
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive approach for quantifying specific molecules. nih.gov While the development of a specific antibody for this compound is the critical step, this method can be highly valuable for screening large numbers of samples.
Research has demonstrated the successful development of an ELISA for a structurally related compound, Genistein 7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside, using a polyclonal antibody. nih.gov This assay showed high specificity and sensitivity, with a limit of detection of 0.03 μg/mL. nih.gov The development of a similar assay targeting this compound would require the synthesis of an appropriate immunogen to produce specific antibodies. Such an assay could be a useful tool for detailed studies of the metabolic fate of genistein. jfda-online.com
In Vitro Models for this compound Research
In vitro models are indispensable for elucidating the biological mechanisms of action of this compound at the cellular and molecular level, independent of the complexities of a whole organism.
Cell Culture Systems (e.g., Cancer Cell Lines, Primary Cells)
Cell culture systems are fundamental tools for investigating the effects of isoflavone (B191592) metabolites. While much of the research has focused on the aglycone, genistein, studies have also explored the activity of its glucuronidated forms. researchgate.netnih.govmdpi.com
Studies using this compound and its isomer have shown they are weakly estrogenic and can activate human natural killer (NK) cells at nutritionally relevant concentrations (0.1-10 micromol/L) in cultures of human peripheral blood cells. nih.gov In contrast to genistein, which inhibited NK cytotoxicity at concentrations above 0.5 micromol/L, the glucuronides only showed inhibition at a much higher concentration of 50 micromol/L. nih.gov Furthermore, this compound has been reported to inhibit tubulogenesis and endothelial migration, suggesting its study in human aortic endothelial cell (HAEC) models. medchemexpress.com
Cancer cell lines are also widely used to study the potential anticancer effects of isoflavones. Research on genistein has utilized a variety of lines, including breast cancer (MCF-7), colorectal cancer (HCT-116, HT-29, SW480, SW620), and others. mdpi.comunifi.itnih.govmdpi.com These studies on the parent compound provide a basis for investigating the specific activities of its major metabolite, this compound, in the same systems to determine if it retains, loses, or has altered biological effects compared to genistein.
Table 2: Examples of Cell Lines Used in Isoflavone Research
| Cell Line | Cell Type | Research Focus for Isoflavones |
|---|---|---|
| K562 | Human erythroleukemic cells | Target for NK cell-mediated cytotoxicity assays nih.gov |
| MCF-7 | Human breast adenocarcinoma | Antiproliferative and apoptotic effects mdpi.com |
| SW480, SW620 | Human colorectal adenocarcinoma | Cell viability, proliferation, and apoptosis mdpi.com |
| HCT8-β8 | Human colon cancer (engineered) | Estrogenic effects, ERβ expression unifi.it |
| BJ Fibroblasts | Human dermal fibroblasts | Effects on non-cancerous cells mdpi.com |
| Human Peripheral Blood NK Cells | Primary immune cells | NK cell activation and cytotoxicity nih.gov |
Enzyme Assays for Metabolic Pathway Analysis
The metabolic conversion of genistein to this compound is a critical area of study, primarily investigated through enzyme assays. These in vitro methods are fundamental to identifying the specific enzymes responsible for glucuronidation and understanding the kinetics of this metabolic pathway.
The primary enzymes involved in the glucuronidation of genistein are the UDP-glucuronosyltransferases (UGTs). Assays using human and rat liver microsomes, which contain a variety of UGTs, have been instrumental in this research. biocrick.com Studies have demonstrated that this compound is a major metabolite formed in incubations with hepatocytes from both humans and rats. biocrick.com
To pinpoint the specific UGT isoforms responsible, assays are conducted with a panel of recombinant human UGT enzymes. This approach has identified UGT1A1, UGT1A8, UGT1A9, and UGT1A10 as the major isoforms catalyzing the formation of genistein glucuronides. These assays typically involve incubating the genistein substrate with individual UGT isoforms and the cofactor UDP-glucuronic acid, followed by quantifying the formation of the glucuronide product, often using High-Performance Liquid Chromatography (HPLC).
Research using rat liver microsomes has determined the kinetic parameters (Km and Vmax) for genistein glucuronidation, confirming that the 7-O-glucuronide is the synthesized product. nih.gov Such assays have also revealed species-specific differences in metabolism. For instance, in rat liver microsomes, 3'-hydroxygenistein is a predominant metabolite, while in human liver microsomes, both 3'-hydroxy and 8-hydroxygenistein are produced. biocrick.com However, in hepatocyte incubations for both species, this compound consistently represents a significant portion of the metabolites, underscoring the importance of conjugation reactions. biocrick.com
| Enzyme Family | Specific Isoforms | Primary Metabolite Formed | Assay System |
|---|---|---|---|
| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9 | This compound | Human Liver Microsomes, Recombinant UGTs |
| UDP-glucuronosyltransferases (UGTs) | UGT1A8, UGT1A10 | Genistein glucuronides | Recombinant UGTs |
In Vivo Animal Models for this compound Research
Animal models are indispensable for studying the pharmacokinetics and systemic effects of genistein and its metabolites in a complete biological system.
Rodent Models (e.g., mice, rats)
Rodent models, particularly rats and mice, are the most extensively used systems for in vivo research on genistein metabolism. Pharmacokinetic studies in these models consistently show that after oral administration of genistein, it is rapidly and extensively metabolized, with this compound being a predominant metabolite in the bloodstream. nih.gov
Studies in Wistar rats using radiolabeled genistein found that while the absolute bioavailability of the free genistein aglycone was low (around 6.8%), the total bioavailability, including metabolites, was over 55%, indicating good absorption followed by extensive metabolism. nih.gov Similarly, in FVB mice, over 80% of administered genistein was converted to glucuronides and sulfates. nih.gov Portal vein cannulation studies in rats have further elucidated that the intestinal wall is a primary site of glucuronidation, with portal blood containing mostly this compound after genistein infusion into the duodenum. wur.nlresearchgate.net
These models have been crucial in establishing that the plasma concentration of free genistein is often tenfold lower than that of total genistein (aglycone plus its conjugated metabolites). nih.gov A paired-rat experimental model has also been used to demonstrate the enterohepatic circulation of genistein, where glucuronide metabolites excreted in bile are hydrolyzed back to genistein by gut microbiota and reabsorbed. acs.org
| Animal Model | Key Finding | Reference |
|---|---|---|
| Wistar Rats | Low bioavailability of free genistein (6.8%) but high total bioavailability (>55%), indicating extensive metabolism. | nih.gov |
| FVB Mice | Over 80% of genistein is converted to glucuronides and sulfates. | nih.gov |
| Sprague-Dawley Rats | The intestinal wall is a major site of initial glucuronidation, forming this compound. | wur.nlresearchgate.net |
| Paired-Rat Model | Demonstrated enterohepatic circulation of genistein, with glucuronides playing a key role. | acs.org |
Larger Animal Models (if applicable)
While less common than rodent studies, research involving larger animals has provided additional data.
Canine Models: Safety studies in beagle dogs have been conducted, though these focused primarily on the toxicological effects of high doses of genistein rather than the specific pharmacokinetics of this compound. nih.govresearchgate.net These studies established no-observed-adverse-effect levels and noted effects on reproductive organs at very high doses. nih.gov
Non-Human Primate (NHP) Models: Pharmacokinetic studies in NHPs have been performed, particularly with new formulations of genistein. mdpi.com This research confirmed that genistein is significantly converted to its inactive glucuronidated form in the gut, leading to lower circulating levels of the active aglycone form. mdpi.com In vitro data from this research indicated that this compound constitutes about 95% of the glucuronidated forms. mdpi.com
Porcine Models: The pig is utilized as a model in reproductive studies, where the effects of genistein on granulosa cells and steroidogenesis are examined. researchgate.net However, detailed pharmacokinetic analyses focusing on this compound are less emphasized in these studies.
Avian Models: The laying hen has been used as a model for spontaneous ovarian cancer. Studies have shown that genistein supplementation can reduce tumor incidence, providing an in vivo context for its potential effects, which are mediated by the parent compound and its metabolites. nih.gov
Human Studies and Clinical Investigations on this compound Bioavailability and Effects
Human studies are the definitive step in understanding the bioavailability and physiological relevance of this compound. Clinical investigations have consistently shown that after consumption of soy products or genistein supplements, the isoflavone undergoes extensive first-pass metabolism.
The concentration of unconjugated, free genistein in human plasma is very low, often accounting for less than 1-4% of the total circulating isoflavone. nih.gov The vast majority is present as conjugated metabolites, primarily this compound and, to a lesser extent, sulfates and other glucuronides. scienceopen.com One study reported that in human plasma, about 78% of genistein exists as glucuronides and 20% as sulfates. nih.gov Similarly, in urine, glucuronides are the main form of excretion, accounting for approximately 86% of the excreted genistein. nih.gov
This extensive conversion to this compound significantly impacts its biological activity. While the glucuronide form itself is considered to have weak estrogenic activity compared to the free aglycone, it is not entirely inert. nih.gov Some in vitro studies suggest that this compound can activate human natural killer cells at nutritionally relevant concentrations. nih.gov
Furthermore, the glucuronide conjugates in circulation can be considered a reservoir. Enzymes like β-glucuronidases, present in certain tissues, can hydrolyze this compound back to the biologically active genistein aglycone, allowing for potential targeted effects in those tissues. nih.gov The large interindividual variations observed in clinical trials regarding genistein's effects may be partly attributable to differences in metabolism and the activity of these conjugating and deconjugating enzymes. nih.gov
| Metabolite Form | Relative Plasma Concentration | Primary Excretion Form | Biological Significance |
|---|---|---|---|
| Genistein (Free Aglycone) | Low (<1-4% of total) | Minimal | Biologically active form |
| Genistein Glucuronides (Mainly 7-O-glucuronide) | High (~78% of total) | Yes (~86% of urinary genistein) | Weakly active; may act as a reservoir for the aglycone |
| Genistein Sulfates | Moderate (~20% of total) | Yes (~13% of urinary genistein) | Considered largely inactive |
Safety Profile and Toxicological Considerations of Genistein 7 O Glucuronide
Acute and Subchronic Toxicity Assessments
Direct toxicological studies focusing exclusively on Genistein (B1671435) 7-O-glucuronide are limited. The available safety data are primarily derived from studies on its parent compound, genistein. Since genistein is rapidly and extensively converted to its glucuronide and sulfate (B86663) conjugates in the body, toxicity studies on genistein inherently reflect the effects of its metabolites, including Genistein 7-O-glucuronide. nih.govoup.com
Acute toxicity studies in rats have demonstrated that genistein has a low order of toxicity. researchgate.netnih.gov In subchronic toxicity studies, genistein was well-tolerated in rats at doses up to 500 mg/kg/day. researchgate.netnih.gov At the highest dose, some effects were observed, including decreased food consumption and body weight gain, as well as alterations in some hematological and clinical chemistry parameters. nih.gov A 13-week study on a soybean extract containing isoflavones also noted effects at high doses, such as decreased body weight gain and changes in organ weights. nih.gov The No Observed Adverse Effect Level (NOAEL) for genistein in a comprehensive rat study was determined to be 50 mg/kg/day, based on mild hepatic effects observed at higher doses. nih.gov
It is important to note that these studies assess the in vivo effects following administration of genistein, which is then metabolized. The observed toxicity, or lack thereof, is a result of the combined exposure to genistein and its various metabolites, with this compound being a predominant form in circulation. nih.gov
Table 1: Summary of Acute and Subchronic Toxicity Findings for Genistein
| Study Type | Animal Model | Compound | Key Findings | NOAEL |
|---|---|---|---|---|
| Acute Toxicity | Wistar Rat | Genistein | Low order of toxicity. | Not specified |
| Subchronic Toxicity (4 & 13 weeks) | Wistar Rat | Genistein | Well-tolerated up to 500 mg/kg/day. Decreased body weight and food consumption at 500 mg/kg/day. | 50 mg/kg/day |
Genotoxicity and Mutagenicity Studies
Similar to toxicity assessments, genotoxicity and mutagenicity data are primarily available for the parent compound, genistein. These studies provide indirect evidence regarding the potential genotoxicity of this compound, as in vivo studies would involve metabolic conversion to the glucuronide form.
Genistein has been evaluated in a range of in vitro and in vivo genotoxicity assays. The key findings are summarized below:
Ames Test: In the Salmonella typhimurium (Ames) test, genistein showed no evidence of mutagenicity, both with and without metabolic activation. daneshyari.comnih.govnih.gov
In Vitro Mammalian Cell Assays: In the in vitro mouse lymphoma assay, genistein was found to increase the number of resistant mutants, primarily through the formation of small colonies. This indicates that genistein acts as a clastogen (an agent that causes breaks in chromosomes) in this in vitro system. daneshyari.comnih.gov
In Vivo Micronucleus Test: In contrast to the in vitro clastogenic findings, multiple in vivo micronucleus tests in mice and rats have shown that genistein is not mutagenic or clastogenic. nih.govagriculturejournals.cz Oral administration of high doses of genistein did not result in an increase in micronuclei. nih.gov
The discrepancy between the in vitro and in vivo results for clastogenicity is significant. The lack of genotoxic effects in whole animal studies suggests that the metabolic processes, including the rapid conversion of genistein to its glucuronide and sulfate conjugates, may lead to detoxification. There is currently no direct evidence to suggest that this compound itself possesses genotoxic or mutagenic properties.
Table 2: Genotoxicity Profile of Genistein
| Assay | System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium | With and Without | Negative |
| Mouse Lymphoma Assay | In Vitro | With and Without | Positive (Clastogenic) |
Interaction with Drug Metabolizing Enzymes and Transporters
This compound is a product of phase II metabolism, a process central to the detoxification and elimination of many drugs and xenobiotics. The formation and transport of this metabolite can be a site of potential interactions.
The conversion of genistein to this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver. researchgate.net The parent compound, genistein, has been shown to inhibit certain cytochrome P450 (CYP450) enzymes, which are critical for phase I drug metabolism. In vitro studies have demonstrated that genistein can inhibit enzymes such as CYP1A2, CYP2C9, and CYP3A4. nih.govturkjps.org This inhibition could potentially alter the metabolism of other drugs that are substrates for these enzymes.
Once formed, glucuronide conjugates like this compound are typically hydrophilic and require transport proteins to be eliminated from cells and the body. These metabolites are known substrates for efflux transporters such as the Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs). nih.gov Studies in knockout mice lacking the BCRP transporter showed significantly increased plasma concentrations of genistein glucuronide, confirming that BCRP plays a crucial role in its efflux and elimination. nih.gov This indicates a potential for drug interactions at the transporter level. If other drugs or substances compete for or inhibit these transporters, it could alter the disposition and plasma levels of this compound.
Table 3: Interactions of Genistein and this compound with Metabolic Systems
| Compound | Interacting System | Type of Interaction | Potential Consequence |
|---|---|---|---|
| Genistein | UGT Enzymes | Substrate | Formation of this compound. |
| Genistein | CYP450 Enzymes (e.g., CYP1A2, CYP2C9) | Inhibition | Altered metabolism of co-administered drugs. |
Endocrine Disrupting Potential of this compound
Genistein is classified as a phytoestrogen due to its structural similarity to estradiol (B170435), allowing it to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. jcpjournal.org This activity is the primary basis for concerns about its potential as an endocrine disruptor. However, the endocrine activity of its metabolites is significantly different.
Studies have consistently shown that this compound has very weak to no estrogenic activity. nih.govnih.gov In competitive binding assays, this compound was found to be significantly less potent at binding to estrogen receptors compared to its parent compound, genistein. nih.gov For example, one study reported the concentration required to displace 50% of estradiol from the estrogen receptor was 0.154 µM for genistein, but 7.27 µM for this compound, indicating much lower binding affinity for the metabolite. nih.gov
Furthermore, research suggests that the minor estrogenic effects observed in cell cultures exposed to this compound are likely due to the deconjugation of the metabolite back to the active aglycone, genistein, by cellular enzymes like β-glucuronidases. nih.govnih.gov Therefore, the glucuronidation of genistein is considered a key detoxification pathway that substantially reduces its endocrine-disrupting potential. The vast majority of circulating genistein is in this conjugated, less active form. nih.gov
Table 4: Estrogen Receptor Binding Affinity of Genistein and its 7-O-glucuronide
| Compound | Concentration for 50% Displacement of Estradiol (CB50) | Relative Potency |
|---|---|---|
| 17β-estradiol | 1.34 nM | Very High |
| Genistein | 154 nM (0.154 µM) | Moderate |
| This compound | 7270 nM (7.27 µM) | Very Low |
(Data from Zhang et al., 1999) nih.gov
Current Research Gaps and Future Directions for Genistein 7 O Glucuronide
Elucidating Undiscovered Biological Targets and Pathways
While the biological effects of genistein (B1671435) are well-documented, the direct interactions of Genistein 7-O-glucuronide with cellular targets are largely unknown. The predominant scientific view holds that its activity is primarily dependent on its conversion back to genistein. However, the possibility of the glucuronide form having its own specific targets cannot be dismissed and warrants further investigation.
Receptor Binding Affinities and Allosteric Modulation
The most studied interaction of isoflavones is with estrogen receptors (ERs). Research indicates that this compound has a significantly weaker binding affinity for ERs compared to its aglycone, genistein. This reduced affinity is a critical factor, suggesting that at physiological concentrations, its direct estrogenic effects are likely minimal.
One study synthesized this compound and measured its ability to displace 17β-estradiol from mouse uterine cytosol estrogen receptors. The concentration required for 50% displacement (CB50) was found to be 7.27 µmol/L for this compound, which is substantially higher than that of genistein (0.154 µmol/L), indicating a much lower binding affinity. nih.gov
Table 1: Estrogen Receptor Binding Affinity of this compound and Related Compounds
| Compound | CB50 (Concentration for 50% Displacement of 17β-estradiol) |
|---|---|
| 17β-estradiol | 1.34 nmol/L |
| Genistein | 0.154 µmol/L |
| This compound | 7.27 µmol/L |
| Daidzein (B1669772) | 1.6 µmol/L |
| Daidzein 7-O-glucuronide | 14.7 µmol/L |
Data sourced from Zhang et al., 1999. nih.gov
A significant research gap exists in the area of allosteric modulation . Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. nih.govfrontiersin.orguniversiteitleiden.nl There is currently no research investigating whether this compound can act as an allosteric modulator on ERs or any other receptor. Future research should explore this possibility, as it could reveal a novel mechanism of action that is independent of direct competitive binding and could occur at physiologically relevant concentrations.
Identification of Novel Protein Interactions
Beyond estrogen receptors, the protein interactions of this compound are virtually unexplored. The aglycone, genistein, is known to interact with a wide array of proteins, including protein tyrosine kinases and DNA topoisomerase II, which contributes to its chemopreventive properties. aacrjournals.org However, it is widely assumed that the bulky, hydrophilic glucuronide moiety prevents such interactions for this compound.
This assumption needs to be experimentally verified. Modern proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens, could be employed to identify potential binding partners of this compound. While it is considered weakly estrogenic, some studies have shown that this compound can activate human natural killer (NK) cells in vitro at nutritionally relevant concentrations, suggesting it may interact with specific receptors or pathways on these immune cells. nih.govaacrjournals.org Elucidating the mechanism behind this NK cell activation is a critical area for future research and could reveal the first non-estrogenic, direct biological pathway for this metabolite.
Role of Gut Microbiota in this compound Deconjugation and Bioactivity
After ingestion, genistein is rapidly absorbed and metabolized in the liver and intestines into conjugated forms, predominantly this compound. nih.gov These conjugates can be excreted in the bile back into the intestine, where they encounter the vast and enzymatically active gut microbiota.
A crucial role of the gut microbiome is the deconjugation of these metabolites. Gut bacteria produce β-glucuronidase enzymes that cleave the glucuronic acid moiety from this compound, releasing the biologically active aglycone, genistein. nih.gov This process, known as enterohepatic recirculation, effectively allows for the reabsorption of genistein, prolonging its presence and potential bioactivity in the body.
The composition and metabolic activity of an individual's gut microbiota can therefore significantly influence the bioavailability and ultimate physiological effects of dietary soy isoflavones. Research is needed to identify the specific bacterial species and strains that are most efficient at deconjugating this compound. Understanding this relationship could lead to personalized nutrition strategies or the development of probiotics to enhance the health benefits of soy consumption. Future studies should investigate how factors like diet, age, and disease state alter the gut microbiome's capacity for isoflavone (B191592) deconjugation and how this correlates with health outcomes.
Structure-Activity Relationship Studies for this compound and Analogues
The structure of a molecule dictates its function. In the case of this compound, the addition of a glucuronic acid molecule at the 7-hydroxyl position has profound effects on its biological activity compared to the parent genistein.
Key structural differences and their functional implications include:
Reduced Receptor Binding: As discussed, the bulky and polar glucuronide group sterically hinders the molecule's ability to fit into the ligand-binding pocket of estrogen receptors, drastically reducing its binding affinity. nih.gov
Altered Antioxidant Capacity: While genistein is a known antioxidant, its glucuronide conjugate shows diminished activity. One study found that the ability of this compound to scavenge organic radicals was 45% of that of genistein, and its ferric reducing ability was 51% of the parent compound. pathbank.org Despite this reduction, it retained some ability to inhibit the oxidation of low-density lipoprotein (LDL). pathbank.org
A significant research gap is the lack of systematic structure-activity relationship (SAR) studies for this compound and its analogues. Future research should focus on synthesizing and testing various analogues to understand how modifications to the glucuronide moiety or the isoflavone backbone affect specific biological activities. For example, creating derivatives with different sugar groups or altering the attachment point could reveal novel activities or improved metabolic stability. Such studies are essential for determining whether any direct biological effects of the glucuronide exist and for the potential design of isoflavone-based therapeutic agents with tailored properties.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To fully understand the biological role of this compound, researchers need sophisticated and relevant experimental models. Current models have provided foundational knowledge but have limitations.
In Vitro Models: Cell lines like Caco-2 are used to study intestinal absorption and metabolism. However, these models often lack the complexity of the human gut, including the presence of a diverse microbiome and the full complement of metabolic enzymes and transporters. Future development should focus on co-culture systems that incorporate relevant gut bacteria or the use of organ-on-a-chip technology to better mimic the gut environment. Studies using breast cancer cell lines (MCF-7, T47D) have shown that the proliferative effects of this compound are associated with its hydrolysis back to genistein within the cells, highlighting the importance of cellular metabolism in mediating its effects. nih.gov
In Vivo Models: Animal models, including knockout mice, have been instrumental. For instance, studies with mice lacking the Bcrp1 (ABCG2) transporter—a protein that pumps compounds out of cells—showed a 7- to 10-fold increase in plasma concentrations of genistein conjugates, demonstrating the transporter's crucial role in their disposition. nih.gov However, there are species differences in isoflavone metabolism between rodents and humans. Future research should utilize humanized mouse models (e.g., with a humanized gut microbiome or liver enzymes) to provide more translatable data. Physiologically based pharmacokinetic (PBPK) models are also being developed to simulate the absorption, distribution, metabolism, and excretion of genistein and its metabolites, helping to predict human plasma concentrations from in vitro data. ucdavis.edu
Potential for this compound as a Biomarker for Dietary Intake or Therapeutic Efficacy
A significant challenge in nutritional science is accurately assessing dietary intake. Self-report methods like food frequency questionnaires are prone to error. Objective biomarkers of intake are therefore highly valuable.
Given that this compound is the major circulating metabolite after soy consumption, its concentration in blood or urine is a strong candidate for a reliable biomarker of genistein and soy intake. nih.gov Future research should focus on validating this potential by conducting controlled feeding studies that correlate known doses of soy intake with measured levels of this compound in diverse populations. This would provide a powerful tool for epidemiological studies investigating the links between soy consumption and health.
Furthermore, there is potential for this compound to serve as a biomarker for therapeutic efficacy. In clinical trials of genistein or soy-based interventions, measuring the levels of this metabolite could help explain inter-individual differences in response. For example, individuals who achieve higher or more sustained plasma levels of this compound (which may reflect differences in absorption or gut microbiome activity) might experience different health outcomes. Correlating metabolite levels with clinical endpoints is a critical next step in realizing the potential of personalized, isoflavone-based therapies.
Exploration of Synergistic Effects with Other Bioactive Compounds
A significant research gap exists in understanding whether this compound itself possesses synergistic properties or if its primary role is to serve as a prodrug that is converted back to genistein in target tissues. It is hypothesized that the enzymes present in breast tissues could catalyze the inter-conversion between the aglycone (genistein) and its conjugates in situ. nih.gov Future studies should investigate the direct synergistic interactions of purified this compound with other compounds. This would help to clarify its role in the therapeutic effects observed with genistein administration.
The following table summarizes key findings from studies on the synergistic effects of genistein, which provide a basis for future investigations into this compound.
| Bioactive Compound/Drug | Cancer Cell Line | Observed Synergistic Effect |
| Cisplatin | Cervical Cancer (HeLa and CaSki) | Significant decrease in cell viability compared to either agent alone. nih.gov |
| Resveratrol | Cervical Cancer | Enhanced anti-cancer effects compared to either compound alone. nih.gov |
| Tamoxifen | Hepatocellular Carcinoma (HepG2) | Inhibition of cell proliferation and induction of apoptosis. waocp.org |
| Doxorubicin | Multidrug-resistant Breast Cancer (MCF-7/ADR) | Increased anti-tumor effects through cell cycle retention and apoptosis induction. mdpi.com |
| Exemestane | Estrogen Receptor-Positive Breast Cancer (MCF7-aro) | Enhanced anticancer properties, including increased antiproliferative effect and apoptosis. mdpi.com |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies is crucial for a deeper understanding of the biological activities of this compound. These high-throughput techniques can provide a comprehensive view of the molecular changes induced by this metabolite.
Genomics: Future genomic studies should aim to identify specific genes and genetic pathways that are modulated by this compound. While research has shown that genistein can modulate genes controlling the cell cycle, nih.gov it is important to determine if its glucuronidated form has similar or distinct effects. Computational approaches integrating gene mutation and expression data have identified genistein as a potential therapeutic for certain cancers by reversing gene expression signatures associated with the disease. mdpi.com Similar in silico studies could be designed to predict the genomic targets of this compound.
Proteomics: Proteomic approaches can identify the proteins that interact with or are altered by this compound. This can provide insights into its mechanism of action. Studies on genistein have utilized proteomics to identify proteins responsible for its cancer-protective effects. mdpi.com A key area for future research is to compare the proteomic profiles of cells treated with genistein versus this compound to understand their differential effects on protein expression and signaling pathways.
Metabolomics: Metabolomics is a powerful tool for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound. Targeted metabolomics has been used to investigate the impact of genistein on estrogen metabolism in breast cancer cells. frontiersin.org Untargeted metabolomics can provide a broader picture of the metabolic changes in response to this compound. nih.gov Future metabolomic studies should focus on quantifying the levels of this compound in various tissues and identifying any further downstream metabolites. This will be critical for understanding its bioavailability and biological activity in different parts of the body. nih.gov
The following table outlines potential applications of omics technologies in future research on this compound.
| Omics Technology | Research Application | Potential Insights |
| Genomics | Gene expression profiling of cells treated with this compound. | Identification of target genes and pathways, understanding of its role in gene regulation. |
| Proteomics | Comparative proteomic analysis of cells exposed to genistein vs. This compound. | Elucidation of specific protein interactions and signaling cascades affected by the metabolite. |
| Metabolomics | Pharmacokinetic and tissue distribution studies using targeted and untargeted approaches. | Determination of bioavailability, identification of further metabolites, and understanding of its metabolic fate. |
Translation of Preclinical Findings to Human Health Outcomes
A significant challenge in the field of phytochemical research is the translation of promising preclinical findings into tangible human health benefits. d-nb.info This is particularly true for genistein and its metabolites, including this compound.
One of the primary hurdles is the difference in bioavailability and metabolism between preclinical models and humans. mdpi.combenthamscience.com While in vitro studies often use the aglycone form, genistein, the predominant form in human circulation is its glucuronidated and sulfated conjugates. nih.gov Therefore, future research must focus on the biological activities of these metabolites, as they are more physiologically relevant. It has been noted that the glucuronide and sulfate (B86663) conjugates of genistein may be responsible for some of its biological effects. nih.gov
More human clinical trials are needed to validate the preclinical evidence for genistein's health benefits. nih.gov These trials should be designed to account for the metabolic conversion of genistein to its conjugates. A critical research gap is the lack of pharmacodynamic biomarkers to provide an early indication of biological activity in humans and to optimize dosing for large-scale trials. ecancer.org
Future directions for improving the clinical translation of this compound research include:
Developing advanced drug delivery systems: Nanotechnology and other formulation strategies are being explored to improve the oral bioavailability of genistein, which could lead to higher circulating levels of its metabolites. benthamscience.com
Conducting more robust preclinical studies: Animal studies should be designed to better mimic human physiology and metabolism to improve their predictive value. nih.gov
Identifying and validating biomarkers: The discovery of reliable biomarkers will be essential for monitoring the biological effects of this compound in human studies and for guiding clinical trial design. ecancer.org
The table below summarizes the challenges and future directions in translating preclinical findings on this compound to human health.
| Challenge | Future Direction | Rationale |
| Low bioavailability of parent compound | Development of novel delivery systems (e.g., nanosuspensions). benthamscience.commdpi.com | To enhance absorption and achieve therapeutic concentrations of metabolites in target tissues. |
| Differences between preclinical models and humans | Increased use of human-relevant models and systems. | To improve the predictive accuracy of preclinical research. mdpi.com |
| Lack of clinical data on metabolites | Design of clinical trials that measure and assess the activity of this compound. | To understand the specific contribution of the metabolite to the overall health effects. |
| Absence of validated biomarkers | Integration of omics technologies to discover and validate pharmacodynamic biomarkers. ecancer.org | To enable early assessment of biological activity and optimize clinical trial design. |
Q & A
Q. What methodologies are employed to detect and quantify Genistein 7-O-glucuronide in biological matrices?
this compound is typically analyzed using HPLC or UPLC-MS/MS . For HPLC, a Phenomenex Synergi Hydro-RP80 column with a gradient mobile phase (phosphate buffer and acetonitrile) is used, with detection at 255 nm for genistein derivatives. Quantification involves internal standards (e.g., daidzein) and calibration curves . UPLC-MS/MS methods employ electrospray ionization and multiple reaction monitoring (MRM) to enhance sensitivity, particularly in pharmacokinetic studies. Sample preparation includes protein precipitation and β-glucuronidase treatment to differentiate aglycone and glucuronide forms .
Q. How is the structural identity of this compound confirmed in research?
Structural confirmation combines UV spectroscopy , acid hydrolysis , and LC-MS . UV spectral shifts under acidic or alkaline conditions differentiate substitution patterns (e.g., 7-O-glucuronidation). Acid hydrolysis releases genistein aglycone, identified via TLC or HPLC comparison with authentic standards. LC-MS provides molecular ion ([M-H]⁻) and fragmentation patterns to confirm the glucuronide moiety .
Q. What in vitro assays evaluate this compound's antioxidant activity?
Antioxidant efficacy is measured using hydrogen peroxide (H₂O₂) scavenging assays , where IC₅₀ values quantify the concentration required to inhibit 50% of oxidative activity. For example, this compound exhibits an IC₅₀ of 0.638 μg/mL in H₂O₂ models, outperforming hesperetin 7-O-glucuronide (IC₅₀ = 4.27 μg/mL) .
Advanced Research Questions
Q. How do molecular dynamics simulations inform this compound's interaction with viral proteins like SARS-CoV-2 Helicase?
Simulations (e.g., MM/PBSA calculations ) assess binding stability by analyzing root-mean-square deviation (RMSD), hydrogen bond occupancy, and binding energy. Despite Helicase-Genistein 7-O-glucuronide having the lowest binding energy (-44.6 kcal/mol), stability is context-dependent; the 3CL-Pro-Corilagin complex shows superior RMSD/RMSF profiles, highlighting the need to integrate multiple parameters .
Q. What pharmacokinetic challenges arise from this compound's conversion to its active aglycone form?
Intestinal glucuronidation rapidly converts genistein to its inactive 7-O-glucuronide form, reducing systemic aglycone levels. Intramuscular administration bypasses this, yielding higher aglycone bioavailability. Quantification requires β-glucuronidase pretreatment of serum samples to hydrolyze glucuronides before UPLC-MS/MS analysis .
Q. How does this compound enhance macrophage phagocytosis, and what methodological approaches validate this?
In macrophage culture assays , this compound increases phagocytosis (MFI = 457 vs. control MFI = 134) by converting to aglycone via macrophage β-glucuronidase. Mechanistic studies use β-glucuronidase inhibitors and estrogen receptor antagonists to confirm dual signaling pathways. In vivo models (e.g., rat dermatitis) validate these findings through immunohistochemistry .
Q. How should contradictory data on binding energy versus complex stability be interpreted in molecular studies?
While Helicase-Genistein 7-O-glucuronide has stronger binding energy, the 3CL-Pro-Corilagin complex demonstrates superior stability due to higher hydrogen bond occupancy and lower RMSF fluctuations. Researchers must reconcile such contradictions by prioritizing multi-parameter analysis (e.g., RMSD, RMSF, binding energy) over single metrics .
Methodological Considerations
- Antioxidant Assays : Include positive controls (e.g., ascorbic acid) and validate IC₅₀ values across multiple oxidative models (e.g., nitric oxide).
- Structural Elucidation : Cross-validate with NMR if LC-MS is inconclusive.
- Pharmacokinetics : Account for interspecies variability in glucuronidation rates (e.g., human vs. primate microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
